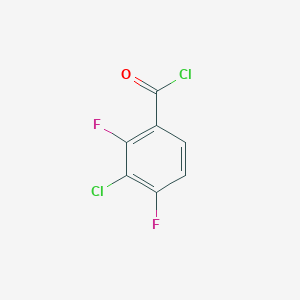
3-Chloro-2,4-difluorobenzoyl chloride
概要
説明
The compound 3-Chloro-2,4-difluorobenzoyl chloride is closely related to various fluorinated aromatic compounds that have been synthesized and studied for their unique chemical properties. Although the exact compound is not directly discussed in the provided papers, the related compounds provide insight into the chemical behavior and structural characteristics that might be expected from 3-Chloro-2,4-difluorobenzoyl chloride.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves halogenation reactions, as seen in the preparation of 3-Chloro-2,4,5-trifluorobenzoic acid, which was synthesized by chlorinating 3-amino-2,4,5-trifluorobenzoic acid . Similarly, the synthesis of 4-Chloro-2,
科学的研究の応用
Synthesis and Material Science Applications
Chemical Synthesis : Chloro and difluorobenzoyl chlorides, including compounds similar to 3-chloro-2,4-difluorobenzoyl chloride, are extensively used in chemical syntheses. For instance, the synthesis of high-purity difluorobenzene derivatives, which serve as intermediates for active pharmaceutical ingredients and agrochemicals, relies on chloro and difluorobenzoyl chlorides for directing fluorine substitution and achieving desired molecular architectures (Moore, 2003). These compounds facilitate the creation of molecules with specific electronic and steric properties critical for biological activity or material performance.
Material Science : The precise electronic and structural modifications achievable with difluorobenzoyl chlorides, including 3-chloro-2,4-difluorobenzoyl chloride, underpin their importance in material science. They are used to tailor the properties of materials, such as in the synthesis of lanthanide complexes, which have applications ranging from luminescent materials to catalysts (Tang et al., 2013). The ability to finely adjust the electronic nature of these complexes through the introduction of chloro and difluorobenzoyl chloride derivatives highlights their significance in developing new materials with unique properties.
Environmental and Analytical Chemistry : Research on the degradation of chlorinated aromatic compounds, which are structurally related to 3-chloro-2,4-difluorobenzoyl chloride, provides insights into environmental remediation techniques. Studies on gamma irradiation-induced degradation offer perspectives on treating effluent containing chlorinated organics, potentially guiding the development of methods to handle waste from synthetic processes involving chloro and difluorobenzoyl chlorides (Chu & Wang, 2016).
作用機序
Mode of Action
3-Chloro-2,4-difluorobenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in nucleophilic acyl substitution reactions . It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively. The chlorine atom is displaced in these reactions, which results in the formation of a new carbon-nitrogen or carbon-oxygen bond .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,4-difluorobenzoyl chloride . For instance, its reactivity means it could potentially react with water or other substances in the environment, which could affect its stability and activity. Additionally, factors such as pH and temperature could influence the rate of its reactions.
Safety and Hazards
特性
IUPAC Name |
3-chloro-2,4-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKQSXUVHMKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378537 | |
| Record name | 3-Chloro-2,4-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-difluorobenzoyl chloride | |
CAS RN |
157373-00-7 | |
| Record name | 3-Chloro-2,4-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

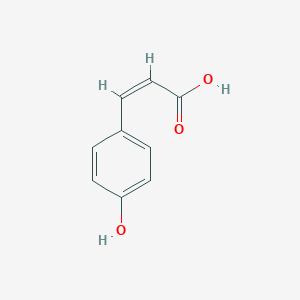
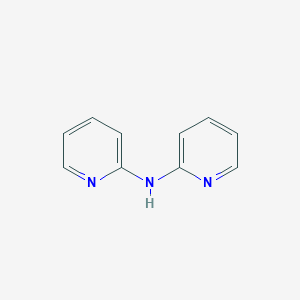
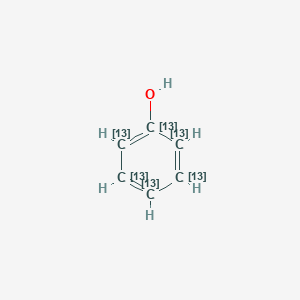
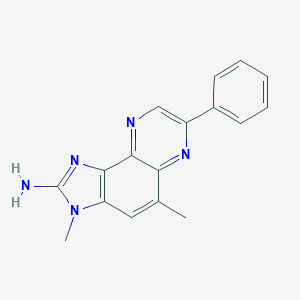
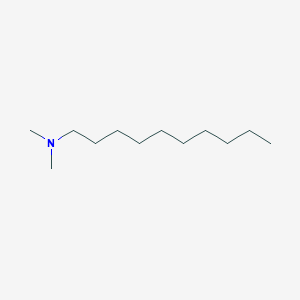
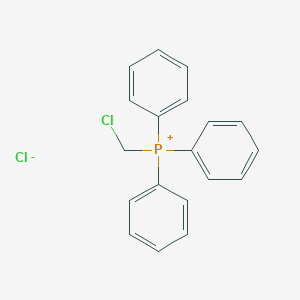
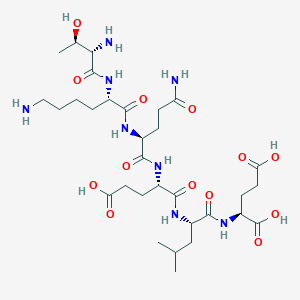

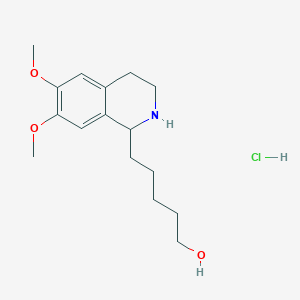
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)
